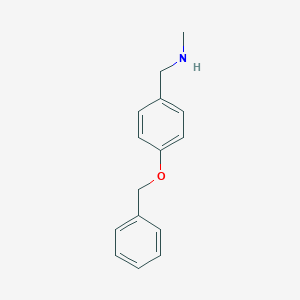

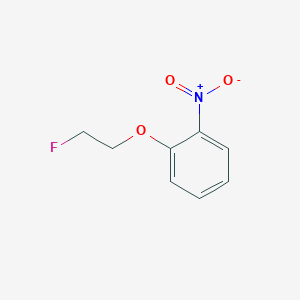

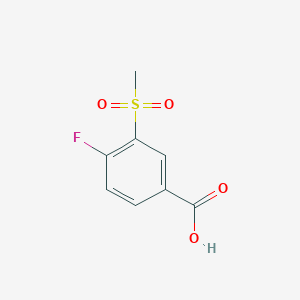

1-(2-氟乙氧基)-2-硝基苯

描述

科学研究应用

1. Antiplasmodial Activity of Fluoroethoxy Chalcones

- Summary of Application: A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group and 2-fluoroethoxy groups were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum .

- Methods of Application: The compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .

- Results or Outcomes: Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .

2. Matrix Metalloproteinase Inhibitor

- Summary of Application: The introduction of a fluorine atom into Matrix Metalloproteinase Inhibitors (MMPIs) could contribute to target binding, enhance the metabolic stability and might shift the clearance towards more renal elimination .

- Methods of Application: Two new fluorine-containing, enantiomerically pure inhibitors for MMP-2 and -9 were synthesized in a six-step sequence .

- Results or Outcomes: Both enantiomers exhibited equal inhibition potencies in the low nanomolar and subnanomolar range .

3. Electrolytes for High-Voltage Lithium-Metal Batteries

- Summary of Application: The solvent structure of electrolytes plays a critical role in the reversibility of various electrochemical energy storage systems . The study investigates the effect of the solvent structure on the interfacial reactivity and discovers the profound solvent chemistry of designed monofluoro-ether in anion-enriched solvation structures .

- Methods of Application: The interaction between Li+ and the monofluoro (−CH2F) group significantly influences the electrolyte solvation structure and promotes the monofluoro-ether-based interfacial reactions over the anion chemistry .

- Results or Outcomes: The solvent-dominant electrolyte chemistry enables a high Li Coulombic efficiency (∼99.4%) and stable Li anode cycling at a high rate (10 mA cm−2), together with greatly improved cycling stability of 4.7 V-class nickel-rich cathodes .

4. Inhibition of Parasite Growth

- Summary of Application: Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues .

- Methods of Application: The study compared the antiplasmodial activity of 2-fluoroethoxychalcones to discern the effect of the number of fluorine atoms in the fluoroethoxy group .

- Results or Outcomes: The results showed that monofluoroethoxy group is generally more effective than trifluoroethoxy group in the inhibition of parasite growth .

5. High-Performance Lithium Metal Batteries

- Summary of Application: A monofluorinated ether electrolyte with an acetal backbone was used for high-performance lithium metal batteries . The high degree of fluorination for ether electrolytes has resulted in improved cycling stability of lithium metal batteries due to stable SEI formation and good oxidative stability .

- Methods of Application: The study introduced bis(2-fluoroethoxy)methane (F2DEM) which features monofluorination of the acetal backbone . High coulombic efficiency (CE) and stable long-term cycling in Li||Cu half cells can be achieved with F2DEM even under fast Li metal plating conditions .

- Results or Outcomes: The monofluorine substitution provides improved oxidation stability compared to non-fluorinated DEM, as demonstrated in the linear sweep voltammetry (LSV) and voltage holding experiments in Li||Pt and Li||Al cells . Higher ionic conductivity compared to F5DEE is also observed due to the decreased degree of fluorination .

6. Fast-Charging Ultrahigh-Voltage Lithium Metal Batteries

- Summary of Application: A new solvent design strategy of ether monofluorination was proposed to tune the Li±anion interaction for fast-charging lithium metal batteries . The ether-based electrolyte exhibits excellent high oxidation stability due to the strong electron-withdrawing effect of F, but also has a greatly increased ionic conductivity because of reduced anion coordination .

- Methods of Application: The study introduced a unique monofluoro-ether solvent, 1,2-bis(2-fluoroethoxy) ethane (FDEE), with a single F substitution of only one β-H on each end . The charge density on ethereal oxygen atoms could be finely tuned by the monofluorination strategy .

- Results or Outcomes: The unique solvation structure enables the formation of robust and highly conductive interphases at both the Li anode and NMC811 surfaces . High Li CEs (~99.4%) and stable long-term cycling with low overpotential under ultrahigh current densities (10 mA cm−2) could be achieved for Li anode .

安全和危害

未来方向

属性

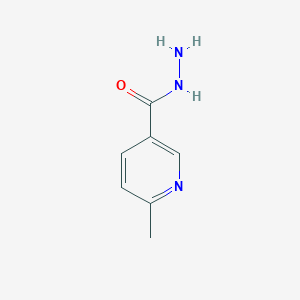

IUPAC Name |

1-(2-fluoroethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCYDTZLMSRNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567664 | |

| Record name | 1-(2-Fluoroethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethoxy)-2-nitrobenzene | |

CAS RN |

132838-18-7 | |

| Record name | 1-(2-Fluoroethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)